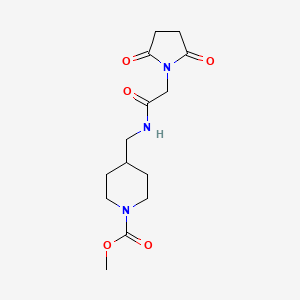

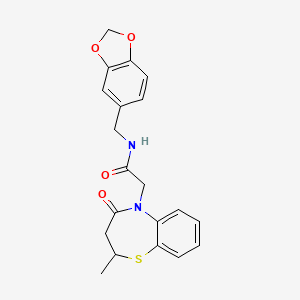

Methyl 4-((2-(2,5-dioxopyrrolidin-1-yl)acetamido)methyl)piperidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound seems to be a complex organic molecule, likely used in the field of biochemistry or pharmaceuticals. It contains a piperidine ring, which is a common feature in many pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, similar compounds have been shown to participate in various chemical reactions. For example, some compounds with a similar structure have been found to improve monoclonal antibody production in cell cultures .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using various analytical techniques, such as melting point determination, solubility testing, and spectroscopic analysis .科学的研究の応用

Palladium-catalyzed CH Functionalization

Methyl 4-((2-(2,5-dioxopyrrolidin-1-yl)acetamido)methyl)piperidine-1-carboxylate is a key intermediate in the synthesis of oxindoles through palladium-catalyzed CH functionalization, illustrating its utility in complex organic synthesis and medicinal chemistry. This process, involving Buchwald's and Hartwig's methodologies, highlights the compound's role in the synthesis of inhibitors for the serine palmitoyl transferase enzyme, crucial for medicinal chemistry applications (Magano et al., 2014).

Cardiovascular Activity and Electrochemical Oxidation

Research into the cardiovascular activity and electrochemical oxidation of nitriles derived from 2-methylthio-1,4-dihydropyridine-3-carboxylic acid involves the use of piperidine for methylation processes. This work contributes to understanding the electrochemical properties and potential cardiovascular applications of such compounds, indicating a broader scope of biochemical and pharmacological research applications (Krauze et al., 2004).

Relay Catalysis in Organic Synthesis

The compound demonstrates its versatility in organic synthesis, particularly in the one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates through relay catalytic cascade reactions. This showcases its application in facilitating complex reactions, potentially leading to advancements in the synthesis of pharmacologically relevant molecules (Galenko et al., 2015).

Antibacterial Activity

In the realm of antibacterial research, derivatives of azinane-bearing 1,3,4-oxadiazole nucleus, synthesized from ethyl piperidin-4-carboxylate, have been screened for their antibacterial potentials. This highlights the compound's role in the development of new antibacterial agents, addressing the need for novel treatments against resistant bacterial strains (Iqbal et al., 2017).

ACAT-1 Inhibition for Therapeutic Applications

The discovery of compounds as aqueous-soluble potent inhibitors of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1) demonstrates the compound's potential in therapeutic applications, particularly in treating diseases involving ACAT-1 overexpression. This research signifies the compound's importance in the development of new drugs for treating metabolic disorders (Shibuya et al., 2018).

将来の方向性

特性

IUPAC Name |

methyl 4-[[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O5/c1-22-14(21)16-6-4-10(5-7-16)8-15-11(18)9-17-12(19)2-3-13(17)20/h10H,2-9H2,1H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLYSWHVZPIAMAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC(CC1)CNC(=O)CN2C(=O)CCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-((2-(2,5-dioxopyrrolidin-1-yl)acetamido)methyl)piperidine-1-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide](/img/structure/B2684584.png)

![Ethyl 2-benzamidobenzo[d]thiazole-6-carboxylate](/img/structure/B2684587.png)

![3-(3,4-dimethoxyphenyl)-8-fluoro-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2684591.png)

![N-(2-methoxyethyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2684597.png)

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]furan-3-carboxamide](/img/structure/B2684599.png)

![7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine;dihydrochloride](/img/structure/B2684602.png)